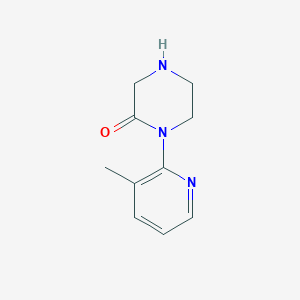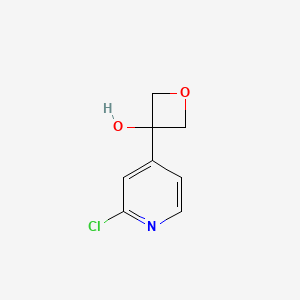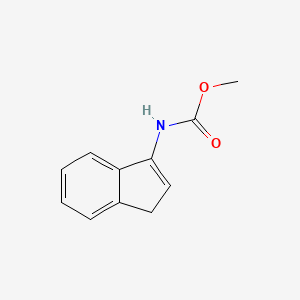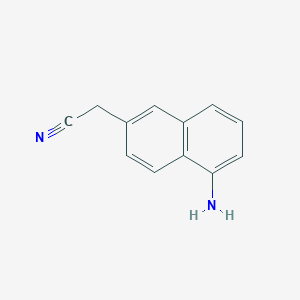
1-(3-Methylpyridin-2-yl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Metilpiridin-2-il)piperazin-2-ona es un compuesto orgánico heterocíclico con la fórmula molecular C₁₀H₁₃N₃O. Este compuesto presenta un anillo de piperazina sustituido con un grupo 3-metilpiridin-2-il y un grupo funcional cetona en la segunda posición.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: 1-(3-Metilpiridin-2-il)piperazin-2-ona se puede sintetizar mediante varios métodos. Un enfoque común implica la ciclización de derivados de 1,2-diamina con sales de sulfonio. Este método incluye la reacción de (S,S)-N,N'-bisnosil diamina con triflato de difenilvinilsulfonio en presencia de una base como DBU, lo que lleva a la formación de piperazinas protegidas. La desprotección posterior y la ciclización intramolecular selectiva producen el compuesto deseado .
Métodos de Producción Industrial: La producción industrial de 1-(3-Metilpiridin-2-il)piperazin-2-ona puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Los métodos específicos utilizados pueden variar según la escala y la aplicación deseadas.
Análisis De Reacciones Químicas
Tipos de Reacciones: 1-(3-Metilpiridin-2-il)piperazin-2-ona sufre varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los N-óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.
Sustitución: El anillo de piperazina puede sufrir reacciones de sustitución nucleofílica, lo que lleva a la formación de varios derivados.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan típicamente.
Sustitución: Los nucleófilos como aminas o haluros de alquilo se pueden usar en condiciones básicas.
Productos Principales:
Oxidación: N-óxidos de 1-(3-Metilpiridin-2-il)piperazin-2-ona.
Reducción: Derivados de alcohol del compuesto.
Sustitución: Varios derivados de piperazina sustituidos.
Aplicaciones Científicas De Investigación
1-(3-Metilpiridin-2-il)piperazin-2-ona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Sirve como compuesto guía en el desarrollo de nuevos productos farmacéuticos dirigidos a diversas enfermedades.
Mecanismo De Acción
El mecanismo de acción de 1-(3-Metilpiridin-2-il)piperazin-2-ona implica su interacción con dianas moleculares específicas. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos observados. Las vías y los objetivos exactos pueden variar según la aplicación específica y el contexto de uso .
Compuestos Similares:
- 1-(3-Metil-2-piridinil)-2-piperazinona
- 1-(3-Metilpiridin-2-il)piperazina
Comparación: 1-(3-Metilpiridin-2-il)piperazin-2-ona es única debido a su patrón de sustitución específico y grupos funcionales, que confieren propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir diferente reactividad y potencia en diversas aplicaciones .
Comparación Con Compuestos Similares
- 1-(3-Methyl-2-pyridinyl)-2-piperazinone
- 1-(3-Methylpyridin-2-yl)piperazine
Comparison: 1-(3-Methylpyridin-2-yl)piperazin-2-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Propiedades
Número CAS |
907972-86-5 |
|---|---|
Fórmula molecular |
C10H13N3O |
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
1-(3-methylpyridin-2-yl)piperazin-2-one |
InChI |
InChI=1S/C10H13N3O/c1-8-3-2-4-12-10(8)13-6-5-11-7-9(13)14/h2-4,11H,5-7H2,1H3 |
Clave InChI |
PGMGCSATLOUFFI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CC=C1)N2CCNCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N,N-Dimethyl-1-(1,4-dioxaspiro[4.4]nonan-7-yl)methanamine](/img/structure/B11907920.png)
![6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-amine](/img/structure/B11907927.png)
![Isothiazolo[5,4-b]quinoline](/img/structure/B11907930.png)
![2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B11907932.png)
